molecular formula C8H5ClN2O4S B2598015 5-nitro-1H-indole-3-sulfonyl chloride CAS No. 132744-99-1

5-nitro-1H-indole-3-sulfonyl chloride

Cat. No.: B2598015
CAS No.: 132744-99-1
M. Wt: 260.65
InChI Key: VGKGKKNGEOHQKM-UHFFFAOYSA-N
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Description

5-nitro-1H-indole-3-sulfonyl chloride: is a chemical compound with the molecular formula C8H5ClN2O4S and a molecular weight of 260.65 g/mol . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . This compound is known for its applications in various chemical reactions and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1H-indole-3-sulfonyl chloride typically involves the reaction of 5-nitroindole with chlorosulfonic acid in the presence of sodium sulfate . The reaction conditions include maintaining a controlled temperature and ensuring the complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-nitro-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed:

    Substitution Reactions: Products include sulfonamides and sulfonate esters.

    Reduction Reactions: The major product is 5-amino-1H-indole-3-sulfonyl chloride.

    Oxidation Reactions: Products vary depending on the extent of oxidation.

Scientific Research Applications

Medicinal Chemistry

5-Nitro-1H-indole-3-sulfonyl chloride serves as a critical building block in the synthesis of biologically active compounds, particularly in the development of novel pharmaceuticals.

Antibacterial Agents

Research indicates that derivatives of 5-nitro-1H-indole exhibit potent antibacterial activities, particularly against Staphylococcus aureus. Compounds synthesized from this sulfonyl chloride have been identified as effective NorA efflux pump inhibitors, which enhance the efficacy of existing antibiotics by preventing bacterial resistance mechanisms. For instance, studies have demonstrated that specific derivatives possess intrinsic antibacterial activity, making them promising candidates for further development in antibiotic therapy .

Histone Deacetylase Inhibitors

A series of compounds derived from this compound have been identified as histone deacetylase inhibitors. These compounds showed significant antiproliferative activity against various cancer cell lines, including Hep3B and MDA-MB-231, with GI50 values ranging from 0.36 to 1.21 μM. The lead compound exhibited remarkable inhibitory effects on HDAC isoenzymes, suggesting potential applications in cancer treatment .

Synthetic Applications

This compound is utilized as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives and other complex organic molecules.

Synthesis of Sulfonylindoles

Recent studies have highlighted the use of this compound in synthesizing 3-sulfonylindoles via gold or silver-catalyzed cyclization reactions. This method demonstrates the compound's utility as a precursor for generating diverse sulfonylindole structures under mild conditions .

Case Study 1: Antibacterial Activity

In a systematic study on structure-activity relationships (SAR), various analogs of 5-nitro-1H-indole were synthesized and evaluated for their antibacterial properties. The results indicated that modifications at the C5 position significantly influenced antibacterial potency, with certain substitutions enhancing activity against resistant strains of bacteria .

Case Study 2: Cancer Treatment

Another study focused on synthesizing a series of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles derived from this compound. These compounds were evaluated for their efficacy against human cancer cell lines, revealing that some derivatives exhibited lower IC50 values compared to established histone deacetylase inhibitors like SAHA, indicating their potential as new cancer therapeutics .

Data Tables

Application AreaCompound DerivativesKey Findings
Antibacterial AgentsVarious analogs of 5-nitro-1H-indoleEffective against Staphylococcus aureus
Histone Deacetylase Inhibitors1-Arylsulfonyl-5-(N-hydroxyacrylamide)indolesGI50 values between 0.36 - 1.21 μM
Synthetic ReactionsSulfonamide derivativesSuccessful formation via gold/silver catalysis

Comparison with Similar Compounds

  • 4-nitro-1H-indole-3-sulfonyl chloride
  • 6-nitro-1H-indole-3-sulfonyl chloride
  • 7-nitro-1H-indole-3-sulfonyl chloride

Comparison: 5-nitro-1H-indole-3-sulfonyl chloride is unique due to the position of the nitro group on the indole ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for specific applications .

Biological Activity

5-Nitro-1H-indole-3-sulfonyl chloride is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C₈H₅ClN₂O₄S
  • Molecular Weight : 260.65 g/mol
  • CAS Number : 132744-99-1

This compound operates through various biochemical pathways:

  • Receptor Binding : It has been shown to bind with high affinity to multiple receptors, influencing cell signaling pathways and gene expression.
  • Cellular Effects : The compound can alter cell function by impacting cellular metabolism and signaling pathways, which may lead to apoptosis in cancer cells.
  • Antimicrobial Activity : It exhibits antimicrobial properties by damaging bacterial membranes, particularly against strains like Staphylococcus aureus.

Anticancer Properties

Research indicates that this compound has potential as an anticancer agent. It has been studied for its ability to inhibit specific kinases involved in cancer progression, such as MAPK1. Molecular docking studies suggest strong binding affinities, indicating its potential as a lead compound for cancer therapy .

Antiviral Effects

The compound has also been evaluated for antiviral activities. Preliminary studies suggest that it may inhibit viral replication, although specific mechanisms remain to be fully elucidated .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Inhibition of MAPK Pathway :
    • A study demonstrated that derivatives of this compound showed promising inhibitory activity against MAPK1, suggesting a mechanism for its anticancer effects .
    • Table 1 summarizes the IC50 values for various derivatives tested against MAPK1.
    CompoundIC50 (nM)
    5-Nitro-Indole Derivative150
    Control (Reference Compound)28
  • Antimicrobial Activity :
    • The compound was tested against multiple bacterial strains, showing significant antimicrobial effects. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
  • Docking Studies :
    • Molecular docking studies revealed that the compound interacts favorably with active sites of target enzymes, enhancing its potential as a therapeutic agent. The binding energy scores indicated a strong affinity compared to other known inhibitors .

Properties

IUPAC Name

5-nitro-1H-indole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O4S/c9-16(14,15)8-4-10-7-2-1-5(11(12)13)3-6(7)8/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKGKKNGEOHQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of chlorosulfonic acid (3 mL, 45 mmol) and Na2SO4 (700 mg, 4.9 mmol) in dichloromethane (30 mL) was treated dropwise with a solution of 5-nitroindole (800 mg, 4.9 mmol) in dichloromethane (20 mL) over 1 hour, stirred for another 30 minures, and decanted to provide a thick brown oil. The oil was slowly treated with water (20 mL), stirred for 10 minutes, filtered, and dried in a vacuum oven to provide 651 mg of the desired product.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

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